molecular formula C9H10INO B12094909 2-(Dimethylamino)-4-iodobenzaldehyde

2-(Dimethylamino)-4-iodobenzaldehyde

Cat. No.: B12094909
M. Wt: 275.09 g/mol
InChI Key: QDXLQYBHGAVHSV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-iodobenzaldehyde is an organic compound with a molecular formula of C9H10INO It is characterized by the presence of a dimethylamino group and an iodine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-iodobenzaldehyde typically involves the iodination of 2-(Dimethylamino)benzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:

  • Dissolve 2-(Dimethylamino)benzaldehyde in an appropriate solvent such as acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 2-(Dimethylamino)-4-iodobenzoic acid.

    Reduction: 2-(Dimethylamino)-4-iodobenzyl alcohol.

Scientific Research Applications

2-(Dimethylamino)-4-iodobenzaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Material Science: Employed in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, which can be displaced by nucleophiles. In biological systems, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds or reversible interactions that modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Iodobenzaldehyde: Lacks the dimethylamino group, reducing its solubility and altering its reactivity.

    2-(Dimethylamino)-4-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and physical properties.

Uniqueness

2-(Dimethylamino)-4-iodobenzaldehyde is unique due to the combination of the dimethylamino group and the iodine atom, which confer distinct reactivity and solubility properties. This makes it a valuable compound in both synthetic and research applications, offering versatility that similar compounds may lack.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

2-(dimethylamino)-4-iodobenzaldehyde

InChI

InChI=1S/C9H10INO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3

InChI Key

QDXLQYBHGAVHSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)I)C=O

Origin of Product

United States

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